molecular formula C9H10O5 B14247914 [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid CAS No. 185423-38-5

[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid

Cat. No.: B14247914
CAS No.: 185423-38-5
M. Wt: 198.17 g/mol
InChI Key: CFCQWGTWYGLYFU-UHFFFAOYSA-N
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Description

[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid: is an organic compound with the molecular formula C10H12O5 It is characterized by a cyclopentene ring substituted with an acetyloxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclopent-1-en-1-one.

    Acetylation: The cyclopent-1-en-1-one undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form 3-(acetyloxy)cyclopent-1-en-1-one.

    Oxidation: The intermediate 3-(acetyloxy)cyclopent-1-en-1-one is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group, resulting in this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid can undergo further oxidation to form more oxidized derivatives.

    Reduction: It can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products:

    Oxidation: More oxidized derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid is used as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to enzyme substrates.

Medicine:

    Drug Development: The compound is explored for its potential as a lead compound in the development of new pharmaceuticals.

Industry:

    Chemical Manufacturing: It is used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid involves its interaction with molecular targets such as enzymes. The acetyloxy group can act as a leaving group, facilitating the formation of covalent bonds with enzyme active sites. This interaction can inhibit enzyme activity, making it a potential candidate for enzyme inhibition studies.

Comparison with Similar Compounds

    [3-(Acetyloxy)-2-cyclohexen-1-one]: Similar in structure but with a cyclohexene ring instead of a cyclopentene ring.

    [3-(Acetyloxy)-4-oxocyclopent-1-en-1-yl]acetic acid: Similar but with the oxo group at a different position.

Uniqueness:

    Structural Features: The unique positioning of the acetyloxy and oxo groups on the cyclopentene ring distinguishes [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid from its analogs.

    Reactivity: The specific arrangement of functional

Properties

CAS No.

185423-38-5

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

2-(3-acetyloxy-5-oxocyclopenten-1-yl)acetic acid

InChI

InChI=1S/C9H10O5/c1-5(10)14-7-2-6(3-9(12)13)8(11)4-7/h2,7H,3-4H2,1H3,(H,12,13)

InChI Key

CFCQWGTWYGLYFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(=O)C(=C1)CC(=O)O

Origin of Product

United States

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